molecular formula C13H7F3N2O5S B6310958 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene CAS No. 2088942-07-6

4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene

Cat. No. B6310958
CAS RN: 2088942-07-6
M. Wt: 360.27 g/mol
InChI Key: LTTSBVFFCYLRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene (4-NTTP) is a synthetic aromatic compound that has been studied for its potential as a therapeutic agent and its ability to modulate gene expression. 4-NTTP has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has also been studied for its potential to act as a chemosensitizer, enhancing the efficacy of traditional cancer therapies.

Scientific Research Applications

4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene has been studied for its potential as a therapeutic agent and its ability to modulate gene expression. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects, and has been studied for its potential to act as a chemosensitizer, enhancing the efficacy of traditional cancer therapies. It has also been studied for its potential to act as an antioxidant and a neuroprotective agent.

Mechanism of Action

The mechanism of action of 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene is not fully understood, but it is believed to involve the modulation of gene expression and the production of reactive oxygen species (ROS). 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene has been shown to inhibit the expression of pro-inflammatory cytokines and to induce the expression of anti-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells.
Biochemical and Physiological Effects
4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to induce the expression of anti-inflammatory cytokines. It has also been found to have anti-tumor, anti-viral, and chemosensitizing effects. In addition, 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene has been found to act as an antioxidant, protecting cells from oxidative damage, and to act as a neuroprotective agent, protecting neurons from damage.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene in laboratory experiments include its low cost, its easy synthesis, and its ability to modulate gene expression. However, there are some limitations to using 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene in laboratory experiments. It is a synthetic compound, and its effects may not be the same as those of naturally occurring compounds. In addition, its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

The potential of 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene as a therapeutic agent and as a modulator of gene expression is still being studied. Possible future directions for 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene research include further studies on its anti-tumor, anti-viral, and chemosensitizing effects, as well as its potential to act as an antioxidant and a neuroprotective agent. In addition, further research is needed to understand the mechanism of action of 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene and to determine the optimal conditions for its use in laboratory experiments.

Synthesis Methods

4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene can be synthesized from 4-nitrophenol, which is reacted with trifluoromethanesulfenyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with nitrobenzene to form 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene. This synthesis method has been found to be efficient and cost-effective, and is suitable for large-scale production.

properties

IUPAC Name

4-nitro-1-(4-nitrophenoxy)-2-(trifluoromethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O5S/c14-13(15,16)24-12-7-9(18(21)22)3-6-11(12)23-10-4-1-8(2-5-10)17(19)20/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTSBVFFCYLRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene

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